

# Application Notes and Protocols: Synergistic Effects of SHP2 and PD-1 Inhibition

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For Researchers, Scientists, and Drug Development Professionals

# Application Note: Rationale for Combining SHP2 and PD-1 Inhibitors

The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in oncology, influencing both cancer cell proliferation and immune regulation.[1] SHP2 is a non-receptor protein tyrosine phosphatase that is essential for signaling downstream of multiple receptor tyrosine kinases (RTKs), activating the RAS-MAPK pathway, which is frequently hyperactivated in cancer.[1][2]

Beyond its cell-intrinsic roles, SHP2 is a key downstream effector of the programmed death-1 (PD-1) immune checkpoint receptor in T cells.[3][4] Upon engagement of PD-1 by its ligand PD-L1 on tumor cells, SHP2 is recruited to the PD-1 cytoplasmic tail.[5][6] This recruitment is essential for PD-1's inhibitory function, as SHP2 dephosphorylates proximal T-cell receptor (TCR) signaling components, leading to suppressed T-cell activation and exhaustion.[6][7]

This dual role of SHP2 in promoting tumor growth and suppressing anti-tumor immunity makes it a compelling target for combination therapy. Allosteric SHP2 inhibitors, such as **Shp2-IN-26**, not only can inhibit tumor cell growth directly but can also relieve the immunosuppressive tumor microenvironment. Combining a SHP2 inhibitor with a PD-1 inhibitor represents a rational, synergistic strategy. This combination attacks the tumor on two fronts: the PD-1 inhibitor releases the primary "brake" on T-cell activity, while the SHP2 inhibitor prevents the

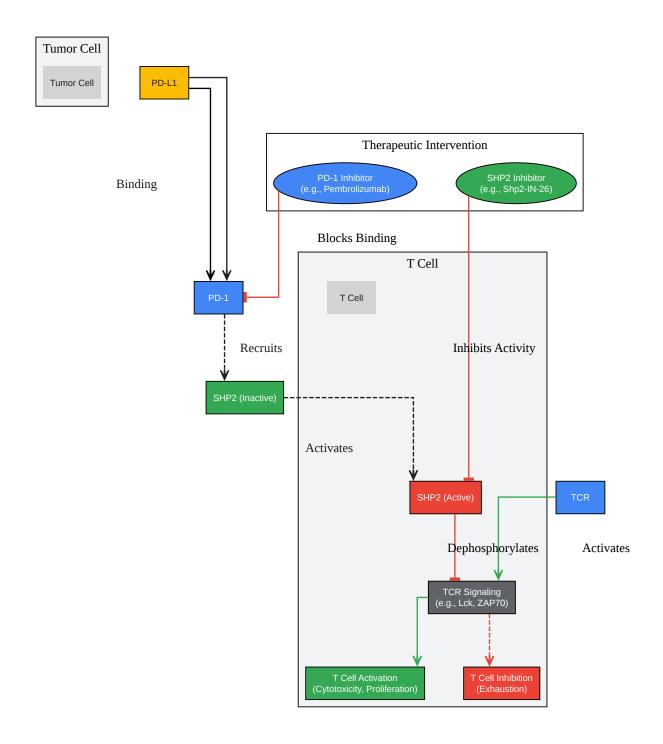


downstream signaling cascade of the PD-1 pathway and may further enhance T-cell activation. [7][8] Preclinical studies have consistently demonstrated that this combination leads to superior tumor control compared to either monotherapy.[7][9]

### **Visualized Mechanism of Action**

The synergistic anti-tumor effect of combining SHP2 and PD-1 inhibitors is rooted in their complementary roles in modulating the T-cell response within the tumor microenvironment.





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Caption: PD-1/SHP2 signaling pathway and points of therapeutic intervention.



### **Preclinical Efficacy Data Summary**

Data from preclinical syngeneic mouse models demonstrate significant synergy between SHP2 and PD-1 inhibitors. The following tables summarize representative quantitative data from studies using the MC-38 colon adenocarcinoma model.[7][8]

Table 1: In Vivo Anti-Tumor Efficacy in MC-38 Syngeneic Model

Treatment Group	Mean Tumor Volume (mm³) [7][8]	Mean Tumor Weight (g)[7] [8]
Vehicle (PBS/Control IgG)	~1250	~1.0
Anti-PD-1 Antibody	~800	~0.6
SHP2 Inhibitor (SHP099)	~950	~0.75
SHP2 Inhibitor + Anti-PD-1	~250	~0.2

Table 2: Modulation of Tumor Microenvironment in MC-38 Tumors

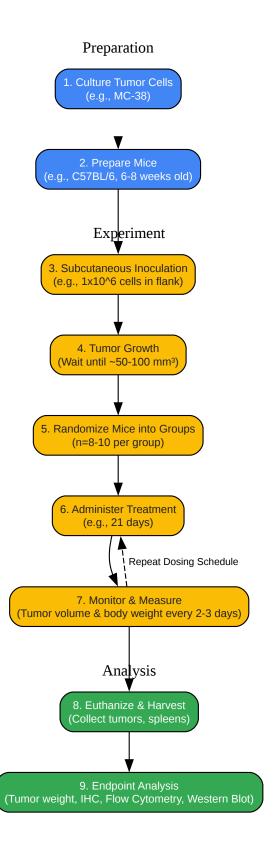
Parameter	Metric	SHP2 Inhibitor + Anti-PD-1	Fold Change vs. Control
CD8+ T Cells	% of CD45+ Cells	Increased[10]	Significant Increase
IFN-y mRNA	Relative Expression in Tumor	Increased[7][8]	> 4-fold
Granzyme B (GzmB) mRNA	Relative Expression in Tumor	Increased[7][8]	> 3-fold
Apoptotic Tumor Cells	TUNEL Assay	Increased[7][8]	Significant Increase

### **Experimental Protocols**

# **Protocol 1: In Vivo Synergy Study in Syngeneic Mouse Models**



This protocol outlines a typical in vivo study to assess the synergistic anti-tumor activity of a SHP2 inhibitor (**Shp2-IN-26**) and an anti-PD-1 antibody.





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Caption: Experimental workflow for an in vivo synergy study.

### Methodology:

- Cell Culture: Culture MC-38 colon carcinoma cells in appropriate media (e.g., DMEM with 10% FBS) and ensure they are in the logarithmic growth phase and have high viability (>95%) before injection.
- Animal Model: Use 6-8 week old female C57BL/6 mice. Allow them to acclimatize for at least one week.
- Tumor Inoculation: Subcutaneously inject 1 x 10<sup>6</sup> MC-38 cells in 100  $\mu$ L of sterile PBS into the right flank of each mouse.[7]
- Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 50-100 mm<sup>3</sup>, randomize mice into four groups (n=8-10 mice/group):
  - Group 1: Vehicle Control (e.g., PBS or appropriate vehicle for SHP2i)
  - Group 2: Anti-PD-1 antibody (e.g., 5 mg/kg, intraperitoneal, every 3 days)[7]
  - Group 3: Shp2-IN-26 (Dose determined by tolerability studies, e.g., 5 mg/kg, daily by oral gavage)[8]
  - Group 4: Shp2-IN-26 + Anti-PD-1 antibody (combination of the above regimens)
- Treatment and Monitoring: Administer treatments for a predefined period (e.g., 14-21 days).
   Measure tumor dimensions with calipers every 2-3 days and calculate volume using the formula: (Length × Width²)/2.[11] Monitor body weight as a measure of toxicity.
- Endpoint Analysis: At the end of the study, euthanize mice and harvest tumors.
  - Measure final tumor weight.
  - Process a portion of the tumor for flow cytometry (Protocol 4.2).



- Snap-freeze a portion in liquid nitrogen for Western blot analysis (Protocol 4.3).
- Fix a portion in formalin for immunohistochemistry (IHC) to assess markers like Ki-67 (proliferation) and CD8 (T-cell infiltration).

# Protocol 2: Immune Profiling of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

This protocol details the isolation and analysis of immune cells from tumor tissue.

#### Methodology:

- Tumor Processing: Place freshly excised tumors in ice-cold RPMI medium. Mince the tumor into small pieces (<1-2 mm) using a sterile scalpel.</li>
- Enzymatic Digestion: Transfer minced tissue to a digestion buffer (e.g., RPMI with Collagenase IV and DNase I). Incubate at 37°C for 30-60 minutes with gentle agitation.
- Cell Dissociation: Pass the digested tissue through a 70 μm cell strainer to obtain a singlecell suspension.
- Red Blood Cell Lysis: If necessary, resuspend the cell pellet in ACK lysis buffer for 1-2 minutes on ice to lyse red blood cells. Quench with excess media and centrifuge.
- Cell Staining:
  - Resuspend cells in FACS buffer (PBS with 2% FBS).
  - Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific binding.
  - Incubate cells with a cocktail of fluorescently-conjugated antibodies. A typical panel for this study would include:
    - Lineage markers: CD45 (Leukocytes), CD3 (T cells), CD4 (Helper T cells), CD8 (Cytotoxic T cells), FoxP3 (Regulatory T cells), CD11b (Myeloid cells), Gr-1 (Granulocytes/MDSCs), F4/80 (Macrophages).
    - Activation/Exhaustion markers: PD-1, TIM-3, LAG-3.



- Intracellular Staining (for FoxP3): After surface staining, fix and permeabilize cells using a
  dedicated kit (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set) before
  staining for intracellular targets like FoxP3.
- Data Acquisition and Analysis: Acquire samples on a flow cytometer. Analyze the data using software like FlowJo, gating first on live, single cells, then on CD45+ leukocytes, followed by specific immune subpopulations.[12][13]

## Protocol 3: Western Blot Analysis of SHP2 Pathway Modulation

This protocol is for assessing the phosphorylation status of key signaling proteins in tumor lysates.

#### Methodology:

- Protein Extraction: Homogenize snap-frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.[14] Centrifuge at high speed to pellet debris and collect the supernatant.
- Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
- Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature proteins.[15]
- SDS-PAGE and Transfer: Separate proteins by size on a polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking and Antibody Incubation:
  - Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA)
     in TBST to prevent non-specific antibody binding.[15]
  - Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST.
     Key antibodies include:
    - Phospho-ERK1/2 (Thr202/Tyr204)



- Total ERK1/2
- Phospho-STAT1 (Tyr701)
- Total STAT1
- SHP2
- β-Actin (as a loading control)
- Secondary Antibody and Detection:
  - Wash the membrane thoroughly with TBST.
  - Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash again and apply an enhanced chemiluminescence (ECL) substrate.
- Imaging: Capture the signal using a digital imager or X-ray film. Quantify band intensity using software like ImageJ.

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